molecular formula C9H11N3O B3263650 1-[(Pyridin-3-yl)methyl]imidazolidin-2-one CAS No. 37732-90-4

1-[(Pyridin-3-yl)methyl]imidazolidin-2-one

Cat. No. B3263650
Key on ui cas rn: 37732-90-4
M. Wt: 177.2 g/mol
InChI Key: NIRRQAZKFGNFGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04886817

Procedure details

To a solution of 1.6 g of N-(3-pyridylmethyl)-ethylenediamine dissolved in 30 ml of tetrahydrofuran, 1.49 g of carbonyldiimidazole was added at 0° C. The mixture was stirred at 0° C. for 30 minutes, then at room temperature for 4 hours. The solvent was distilled off, and the residue was purified by silica gel column chromatorgraphy (solvent: chloroform-methanol=15:1) and recrystallized from a mixture of isopropanol and hexane to give 1.43 g of 1-(3-pyridylmethyl)-2-imidazolidinone.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][NH:8][CH2:9][CH2:10][NH2:11])[CH:2]=1.[C:12](N1C=CN=C1)(N1C=CN=C1)=[O:13]>O1CCCC1>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][N:8]2[CH2:9][CH2:10][NH:11][C:12]2=[O:13])[CH:2]=1

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
N1=CC(=CC=C1)CNCCN
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.49 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatorgraphy (solvent: chloroform-methanol=15:1)
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of isopropanol and hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=CC(=CC=C1)CN1C(NCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.43 g
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.